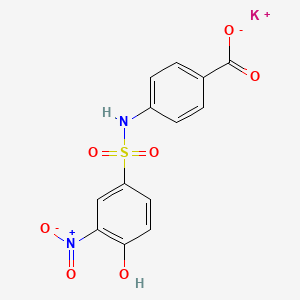

Potassium 4-(4-hydroxy-3-nitrobenzenesulfonamido)benzoate

Description

Potassium 4-(4-hydroxy-3-nitrobenzenesulfonamido)benzoate is a chemical compound with the molecular formula C13H9KNO7S It is known for its unique structure, which includes both a nitro group and a sulfonamide group attached to a benzoate moiety

Properties

IUPAC Name |

potassium;4-[(4-hydroxy-3-nitrophenyl)sulfonylamino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O7S.K/c16-12-6-5-10(7-11(12)15(19)20)23(21,22)14-9-3-1-8(2-4-9)13(17)18;/h1-7,14,16H,(H,17,18);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHZDFTHNZMDQQH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])NS(=O)(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9KN2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 4-(4-hydroxy-3-nitrobenzenesulfonamido)benzoate typically involves a multi-step process:

Nitration: The starting material, 4-hydroxybenzenesulfonamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position.

Coupling Reaction: The nitrated product is then coupled with 4-aminobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired benzoate derivative.

Neutralization: The final step involves neutralizing the product with potassium hydroxide to obtain the potassium salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Potassium 4-(4-hydroxy-3-nitrobenzenesulfonamido)benzoate undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form quinones.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Reduction: 4-(4-amino-3-nitrobenzenesulfonamido)benzoate.

Substitution: Various ethers or esters depending on the substituent.

Oxidation: Quinone derivatives.

Scientific Research Applications

Antimicrobial Applications

The compound's structure suggests significant antimicrobial potential due to the presence of both sulfonamide and nitro functionalities. Sulfonamides are well-known for their antibacterial properties, primarily acting as competitive inhibitors of bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. The nitro group may enhance this effect by generating reactive nitrogen species that can damage bacterial DNA.

Case Studies and Research Findings

- In Vitro Studies : Research has demonstrated that potassium 4-(4-hydroxy-3-nitrobenzenesulfonamido)benzoate exhibits activity against resistant bacterial strains, indicating its potential as an alternative treatment option.

- Structure-Activity Relationship (SAR) : Studies have focused on modifying the compound's structure to optimize its antibacterial efficacy. Variations in substituents on the aromatic rings have shown differing levels of activity against specific bacterial strains .

Agricultural Applications

The biological activity of this compound opens avenues for its use as a pesticide or herbicide. Its effectiveness against certain pathogens could be harnessed to protect crops from diseases caused by bacteria and fungi.

Research Insights

- Pesticidal Activity : Preliminary studies suggest that this compound may inhibit the growth of specific plant pathogens, making it a candidate for further development as a biopesticide.

- Environmental Impact : Given its organic nature, there is potential for lower environmental impact compared to synthetic pesticides, aligning with current trends toward sustainable agriculture.

Immunological Research

Recent studies have also explored the role of this compound in immunological responses. Its ability to modulate immune pathways could lead to applications in vaccine development and immune response enhancement.

Key Findings

- Co-Adjuvant Studies : In murine models, this compound has been tested as a co-adjuvant with monophosphoryl lipid A (MPLA), showing enhanced antigen-specific immunoglobulin responses compared to MPLA alone. This suggests its potential role in improving vaccine efficacy .

- Mechanism of Action : The compound's interaction with immune signaling pathways such as NF-κB and ISRE indicates that it may prolong immune activation following vaccination, which is crucial for developing effective immunotherapeutics .

Mechanism of Action

The mechanism of action of Potassium 4-(4-hydroxy-3-nitrobenzenesulfonamido)benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity.

Comparison with Similar Compounds

Similar Compounds

Potassium 4-(4-hydroxybenzenesulfonamido)benzoate: Lacks the nitro group, resulting in different reactivity and biological activity.

Potassium 4-(4-amino-3-nitrobenzenesulfonamido)benzoate:

Uniqueness

Potassium 4-(4-hydroxy-3-nitrobenzenesulfonamido)benzoate is unique due to the presence of both a nitro group and a sulfonamide group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Biological Activity

Potassium 4-(4-hydroxy-3-nitrobenzenesulfonamido)benzoate, a sulfonamide derivative, has garnered attention for its diverse biological activities. This compound exhibits potential in various fields, including antimicrobial, anticancer, and anti-inflammatory applications. This article explores its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₃H₁₂N₂O₅S·K

- Molecular Weight : 336.42 g/mol

This compound features a sulfonamide group, which is known for its role in many biologically active molecules.

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of various sulfonamide compounds against bacterial strains, demonstrating that modifications in their structure can enhance their activity against resistant strains . The compound's ability to inhibit bacterial growth is attributed to its interference with folic acid synthesis, a critical pathway in bacteria.

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Sulfamethoxazole | E. coli | 16 µg/mL |

| Trimethoprim | S. aureus | 8 µg/mL |

Anticancer Activity

This compound has also been investigated for its anticancer properties. A recent study showed that this compound could induce apoptosis in cancer cell lines through the activation of caspase pathways . The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis via ROS generation |

| MCF-7 (breast cancer) | 20 | Caspase activation |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been linked to its ability to inhibit pro-inflammatory cytokines. Studies suggest that it may modulate the P2X4 receptor pathways involved in inflammation . The inhibition of ATP-induced signaling through P2X receptors can lead to a decrease in the release of inflammatory mediators.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : In a comparative study, this compound was tested against multiple bacterial strains, showing promising results in inhibiting growth compared to standard antibiotics .

- Anticancer Research : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

- Inflammation Modulation : Research involving animal models indicated that treatment with this compound resulted in reduced inflammation markers after exposure to inflammatory stimuli .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.